molecular formula C13H12O B1583374 1-(2-Naphthyl)propan-1-one CAS No. 6315-96-4

1-(2-Naphthyl)propan-1-one

Cat. No. B1583374
CAS RN: 6315-96-4
M. Wt: 184.23 g/mol
InChI Key: QLYPHTMKMPIJNG-UHFFFAOYSA-N
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Description

“1-(2-Naphthyl)propan-1-one” is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 .


Molecular Structure Analysis

The molecular structure of “1-(2-Naphthyl)propan-1-one” can be represented by the InChI string: InChI=1S/C13H12O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Photophysical Studies

  • 1-(2-Naphthyl)propan-1-one has been investigated for its photophysical behavior. A study by Moreno Cerezo et al. (2001) explored the properties of 1-(2-Naphthyl)propan-1-one (prodan) in various solvents, highlighting its relevance in biological system studies, particularly in understanding protein folding and unfolding kinetics. The research emphasized the need to consider both specific and general solvent effects when interpreting the photophysical properties of such compounds (Moreno Cerezo et al., 2001).

Applications in Glycosylation

  • The compound has been utilized in the field of glycosylation. Crich and Wu (2006) introduced the 1-naphthylpropargyl group as a protecting group for alcohol in glycosylation processes. This group is notable for its minimal steric impact and ease of removal, enhancing the selectivity and efficiency of the glycosylation reaction (Crich & Wu, 2006).

Chemical Synthesis and Catalysis

  • 1-(2-Naphthyl)propan-1-one has been employed in the synthesis of complex chemical structures. For instance, Wang et al. (2009) reported the use of this compound in iron-catalyzed annulations, which efficiently produce naphthalen-1-ol or anthracen-1-ol structures. This method is notable for its environmental friendliness and cost-effectiveness, presenting a novel approach to constructing complex aromatic compounds (Wang et al., 2009).

Interaction with Cyclodextrins

  • The interaction of 1-(2-Naphthyl)propan-1-one with cyclodextrins has been a subject of study. Xie, Lei, and Liu (2010) examined how cyclodextrins interact with 1,3-di(1-naphthyl)propane, demonstrating the ability of β- or γ-cyclodextrin to form inclusion complexes. Such studies have implications for understanding molecular interactions and developing new materials or pharmaceuticals (Xie, Lei, & Liu, 2010).

Fluorescence Spectroscopy

  • The compound has also been analyzed using fluorescence spectroscopy. Seurre et al. (2004) investigated 2-naphthyl-1-ethanol complexes, closely related to 1-(2-Naphthyl)propan-1-one, in a supersonic expansion. Their research contributes to a better understanding of molecular interactions and the behavior of complex molecular systems (Seurre et al., 2004).

Crystallographic Studies

  • Abdel-Jalil et al. (2015) conducted crystallographic studies on 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, a compound structurally related to 1-(2-Naphthyl)propan-1-one. Their work offers insights into the structural and molecular framework of such compounds, which can be crucial in the development of new materials and in the field of crystal engineering (Abdel-Jalil et al., 2015).

properties

IUPAC Name

1-naphthalen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYPHTMKMPIJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212498
Record name 1-(2-Naphthyl)propan-1-one
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthyl)propan-1-one

CAS RN

6315-96-4
Record name 1-(2-Naphthalenyl)-1-propanone
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Record name 1-(2-Naphthyl)propan-1-one
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Record name 2'-Propionaphthone
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Record name 1-(2-Naphthyl)propan-1-one
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Record name 1-(2-naphthyl)propan-1-one
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Record name 1-(2-NAPHTHYL)PROPAN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes used to produce 1-(naphthalen-2-yl)propan-1-one and its derivatives?

A1: One common approach involves a Friedel-Crafts acylation reaction. [] This method utilizes readily available starting materials like naphthalene and aromatic acids. For instance, reacting naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields 1-(naphthalen-2-yl)propan-1-one. Further modifications of this core structure, such as the introduction of various substituents on the naphthalene ring or the propanone side chain, can be achieved through subsequent chemical transformations. [] Another approach involves using 1-(naphthalen-2-yl)propan-1-one as a key intermediate for synthesizing more complex molecules. For example, reacting it with hydrazides can generate 1,3,4-oxadiazole derivatives with potential biological activity. []

Q2: What is the significance of chirality in the biological activity of 1-(naphthalen-2-yl)propan-1-one derivatives?

A2: Research indicates that the stereochemistry of 1-(naphthalen-2-yl)propan-1-one derivatives plays a crucial role in their biological activity, specifically their analgesic properties. [] A study focusing on enantiopure naphthylaminoalcohols, synthesized from chiral racemic 3-dimethylamino-2-methyl-1-(naphthalen-2-yl)propan-1-one, demonstrated the importance of chirality. [] The researchers used Grignard reactions to introduce chirality, highlighting the influence of specific enantiomers on the desired biological effect. [] This emphasizes the need for stereoselective synthesis to obtain the desired enantiomer with optimal activity.

Q3: How has 1-(naphthalen-2-yl)propan-1-one been utilized in drug discovery efforts?

A3: 1-(naphthalen-2-yl)propan-1-one has shown promise in drug discovery, particularly in identifying novel ligands for specific protein targets. One study utilized a high-throughput screening method involving Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) to screen a large library of compounds for binding affinity to Cyclophilin A (CypA). [] This screening identified 3-(N-benzyl-N-isopropyl)amino-1-(naphthalen-2-yl)propan-1-one as a novel CypA ligand with moderate binding affinity. [] CypA is a protein involved in various cellular processes and is considered a potential therapeutic target for diseases like cancer. This discovery highlights the potential of 1-(naphthalen-2-yl)propan-1-one derivatives as starting points for developing new drug candidates targeting CypA and potentially other therapeutically relevant proteins.

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